Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate
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Overview
Description
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate is a complex organic compound with a bicyclic structure. It is often used as a building block in organic synthesis due to its unique structural features and reactivity. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The Boc protecting group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and specificity in binding to target molecules, enhancing its effectiveness in biological applications.
Comparison with Similar Compounds
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate can be compared with other similar compounds such as:
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: Similar in structure but with a different bicyclic core.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a hydroxyl group instead of a ketone.
8-Oxa-3-azabicyclo[3.2.1]octane: Features an oxygen atom in the bicyclic core.
These compounds share structural similarities but differ in functional groups and reactivity, making this compound unique in its applications and properties .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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